molecular formula C13H11FO B154427 4-Fluorobenzhydrol CAS No. 365-22-0

4-Fluorobenzhydrol

Cat. No. B154427
CAS RN: 365-22-0
M. Wt: 202.22 g/mol
InChI Key: MZQRXCOFRPWTPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzhydrol compounds involves several methods. For instance, 4-[(18)F]fluorobenzylamine is synthesized through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile, which can be extended to automated syntheses for use in PET radiotracers . Another method includes the automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene, starting from commercially available precursors, yielding high radiochemical purity . Additionally, 2-amino-2′-[18F]fluorobenzhydrols are synthesized under no-carrier-added conditions for use as intermediates in the synthesis of benzodiazepine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-fluorobenzaldehyde, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations. The structure exhibits planar Cs symmetry with specific bond lengths determined with high precision .

Chemical Reactions Analysis

Fluorinated benzhydrol derivatives participate in various chemical reactions. For example, 4-fluorobenzaldehyde can undergo nucleophilic aromatic substitution to form 2-amino-2′-[18F]fluorobenzhydrols . These intermediates can then be used to synthesize benzodiazepine derivatives. Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the preparation of substituted nitrogenous heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzhydrol derivatives are influenced by the presence of the fluorine atom. For instance, fluorine NMR studies of flumecinol, a related compound, have been used to study its metabolism and identify metabolites, demonstrating the impact of fluorine on the chemical shift range . The presence of fluorine also affects the vibrational properties of the molecules, as seen in the study of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas .

Relevant Case Studies

Several case studies highlight the importance of fluorinated benzhydrol derivatives. For example, the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been reported as a novel inhibitor of hepatitis B, showcasing the potential therapeutic applications of these compounds . Another study demonstrates the use of 2-amino-2′-[18F]fluorobenzhydrol as a radiolabelling intermediate in the synthesis of a 1,4-benzodiazepine-2-one, further emphasizing the role of these compounds in medicinal chemistry .

Scientific Research Applications

  • Radiolabeling in Benzodiazepine Synthesis :

    • 4-Fluorobenzhydrol derivatives have been used as intermediates in the synthesis of radiolabeled benzodiazepines. For example, a study synthesized 5-Chloro-2′-[18F]fluoro-2-(N-(2,2,2-trifluoroethyl)amino)benzhydrol as part of the process to create a 1,4-benzodiazepine-2-one (Johnströma, Stone-Elander, & Duelfer, 1994).
  • Intermediate for Benzodiazepine-2-ones Synthesis :

    • Another study highlights the use of 18F-labelled 2-amino-2′-fluorobenzhydrols as intermediates in creating [2′-18F]-1,4-benzodiazepine-2-ones (Johnström & Stone-Elander, 1994).
  • Research in Nonlinear Optics :

    • Studies have explored the role of 4-Fluorobenzhydrol in nonlinear optics. For instance, the theoretical investigation of 4-fluoro-4-hydroxybenzophenone provided insights into its potential applications in nonlinear optical devices due to its high hyperpolarizability (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).
  • Covalent Attachment of Biologicals to Solid Supports :

    • The compound has been used for activating hydroxyl groups of polymeric carriers. 4-Fluorobenzenesulfonyl chloride, a derivative, has shown effectiveness in attaching enzymes, antibodies, and other biologicals to various solid supports (Chang, Gee, Smith, & Lake, 1992).
  • Crystallographic Structure Analysis :

    • The synthesis and crystallographic structure analysis of related compounds, like 4,4'-Oxydianiline, which is synthesized using 4-fluoro nitrobenzene, contribute to the understanding of molecular structures and intermolecular interactions (Sharma et al., 2019).
  • Photophysical Studies in Molecular Fluorescence :

    • Investigations into the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene provide insights into chromophore aggregation and molecular fluorescence, useful in materials science and bioimaging (Levitus et al., 2001).
  • Cholinesterase Inhibitors in Biological Activity :

    • Research on 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives has explored their role as cholinesterase inhibitors, contributing to pharmacological and biochemical studies (Szymański et al., 2012).
  • Synthesis of Oligoribonucleotides :

    • The compound has been used in the synthesis of oligoribonucleotides, demonstrating its utility in nucleic acid chemistry and molecular biology (Takaku & Kamaike, 1982).
  • Bioaugmentation in Environmental Technology :

    • Studies have examined the use of bioaugmentation to treat shock loadings of 4-fluorocinnamic acid in rotating biological contactors, indicating its significance in environmental biotechnology and waste treatment (Amorim et al., 2013).
  • Intermolecular Interactions in Pharmaceutical Studies :

    • Research on 1,2,4-triazole derivatives, including a fluoro derivative, has provided insights into lp⋯π intermolecular interactions, valuable in drug design and pharmaceutical sciences (Shukla et al., 2014).

Safety And Hazards

Safety measures for handling 4-Fluorobenzhydrol include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(4-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQRXCOFRPWTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341168
Record name 4-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzhydrol

CAS RN

365-22-0
Record name 4-Fluoro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 4-fluoro-α-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzaldehyde (8.5 g, 80 mmol) was dissolved in 100 mL of tetrahydrofuran and cooled in an ice bath. Then, a 1.0-M solution (88 mL, 88 mmol) of 4-fluorophenylmagnesium bromide in tetrahydrofuran was added dropwise thereto at 0° C. After the dropping was completed, the mixture was heated to a room temperature, and the completion of the reaction was confirmed by TLC. After the completion of the reaction, the reaction mixture was poured into 5% hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and dried over sodium sulfate, and the solvent was distilled off. The resulting residue was purified by silica gel column chromatography (chloroform/ethanol (volume ratio)=10:1) to give the title compound (13 g, 81%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Z Vejdělek, J Metyš, J Holubek, E Svátek… - Collection of …, 1984 - cccc.uochb.cas.cz
Reactions of 4,4'-dihalogenated benzhydrols and 1,1-diphenylethanols Xab and XIab with sodium hydride and 2-dimethylaminoethyl chloride and 2-pyrrolidinoethyl chloride afforded …
Number of citations: 5 cccc.uochb.cas.cz
MD Ironside, PM Sugathapala… - … process research & …, 2002 - ACS Publications
… Presumably this impurity emanated from the presence of 4- fluorobenzhydrol 7 in the 4,4‘-difluorobenzhydrol 3 starting material. To confirm the structural assignment of this impurity, the …
Number of citations: 4 pubs.acs.org
L Müller, C Halldin, C Foged, H Rolf - Applied radiation and isotopes, 1995 - Elsevier
… The 4-[18F]fluoro-4'-fluorobenzhydrol 4 was effectively isolated from unreacted [18F]fluoride ion by C-18 Sep-Pak and was used without further purification in the reaction with …
Number of citations: 10 www.sciencedirect.com
MR Kilbourn - International Journal of Radiation Applications and …, 1989 - Elsevier
Possible applications of thiophenes in radiopharmaceutical chemistry have been explored. Thiophene for benzene ring substitution was applied to the synthesis of thienyl-[ 18 F]GBR …
Number of citations: 25 www.sciencedirect.com
M Matić, B Denegri, O Kronja - 2010 - Wiley Online Library
… 4-Fluorobenzhydryl 2,4-Dinitrophenyl Ether: Freshly cut potassium (1.0 g, 24.7 mmol) was added to a previously prepared stirring solution of 4-fluorobenzhydrol (5.0 g, 24.7 mmol) in …
M Matić, M Katić, B Denegri… - The Journal of Organic …, 2017 - ACS Publications
The effect of negative hyperconjugation on the solvolytic behavior of carbonate diesters has been investigated kinetically by applying the LFER equation log k = s f (E f + N f ). The …
Number of citations: 11 pubs.acs.org
M Matić, B Denegri, O Kronja - European Journal of Organic …, 2014 - Wiley Online Library
… 4-Fluorobenzhydryl Trichloroacetate: This compound was obtained from 4-fluorobenzhydrol (0.50 g, 2.5 mmol), pyridine (0.59 g, 7.5 mmol), and trichloroacetyl chloride (0.59 g, 3.3 mmol…
MR Kilbourn - International journal of radiation applications and …, 1991 - Elsevier
Flunarizine, a calcium channel antagonist of the piperazine class, has been labeled with the positron-emitter 18 F. 4-[ 18 F]Fluoro-4′-fluorobenzhydryl chloride was prepared in three …
Number of citations: 20 www.sciencedirect.com
MS Sell, MV Hanson, RD Rieke - Synthetic communications, 1994 - Taylor & Francis
… , Table 1, entry 8 demonstrates the high reactivity of Rieke calcium to undergo oxidative addition with an aryl fluoride in excellent yield, as shown by the high yield of 4-fluorobenzhydrol. …
Number of citations: 25 www.tandfonline.com
MD Coney, DC Morris, A Gilbert… - The Journal of …, 2021 - ACS Publications
The nucleofugality of chloride has been measured in solvent mixtures containing ionic liquids for the first time, allowing reactivity in these solvents to be put in context with molecular …
Number of citations: 4 pubs.acs.org

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